3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of fluoro and methoxycarbonyl functional groups
Properties
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-10(4-3-5-11(14)15(18)19)9-6-7-13(17)12(8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZYTPAZXJSOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691563 | |
| Record name | 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-54-0 | |
| Record name | 4'-Fluoro-2-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxycarbonylphenylboronic acid and 2-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluoro-3-methoxycarbonylphenylboronic acid with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Reactions: Products will vary depending on the nucleophile used.
Esterification: The major product is the corresponding ester.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoro and methoxycarbonyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
- 4-Fluoro-3-methoxycarbonylphenylboronic acid
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
Comparison: 3-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluoro and methoxycarbonyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications in research and industry.
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